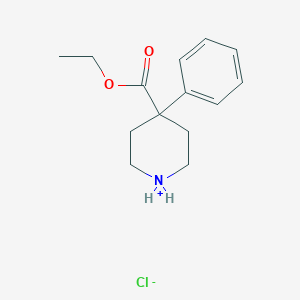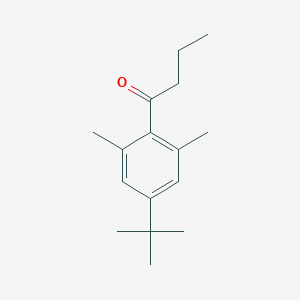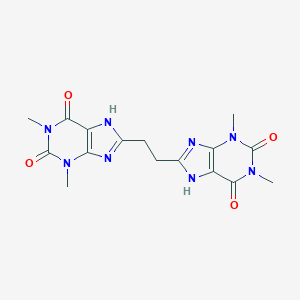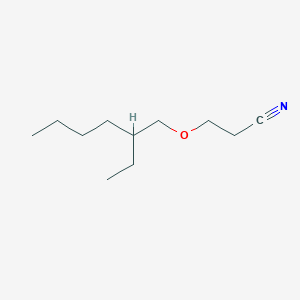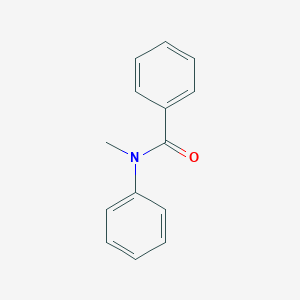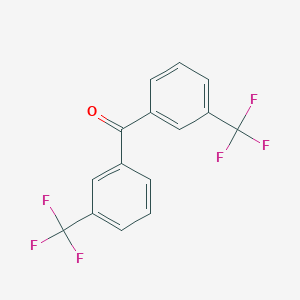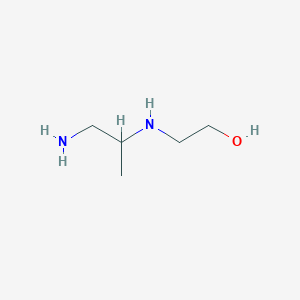
2-(1-Aminopropan-2-ylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminopropan-2-ylamino)ethanol is a chemical compound that belongs to the class of diamines. It is characterized by the presence of both hydroxyethyl and propylenediamine groups in its structure. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Aminopropan-2-ylamino)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of propylenediamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction can be represented as follows:
Propylenediamine+Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of hydroxyethylpropylenediamine often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(1-Aminopropan-2-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethylpropylenediamine oxides, while reduction may produce simpler amines.
科学的研究の応用
2-(1-Aminopropan-2-ylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: this compound is used in the production of various industrial chemicals, coatings, and adhesives.
作用機序
The mechanism by which hydroxyethylpropylenediamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl group can enhance its solubility and reactivity, while the propylenediamine moiety can facilitate interactions with other molecules.
類似化合物との比較
2-(1-Aminopropan-2-ylamino)ethanol can be compared with other similar compounds such as:
Ethylenediamine: Lacks the hydroxyethyl group, making it less versatile in certain applications.
Diethylenetriamine: Contains an additional amine group, which can alter its reactivity and applications.
Triethylenetetramine: Has more amine groups, providing different chemical properties and uses.
This compound is unique due to its specific combination of hydroxyethyl and propylenediamine groups, which confer distinct chemical and physical properties that are valuable in various applications.
特性
CAS番号 |
10138-74-6 |
|---|---|
分子式 |
C5H14N2O |
分子量 |
118.18 g/mol |
IUPAC名 |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
InChIキー |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
正規SMILES |
CC(CN)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



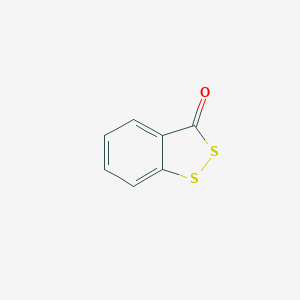
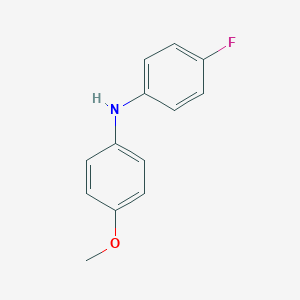
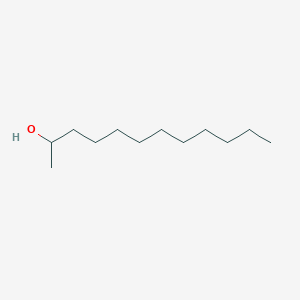
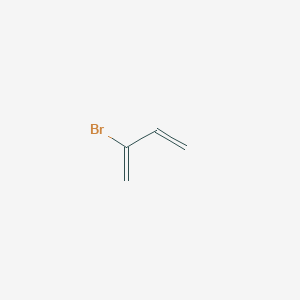
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
